1'-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
Properties
IUPAC Name |
1'-[2-(2-fluorophenoxy)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c21-16-7-3-4-8-17(16)25-13-18(23)22-11-9-20(10-12-22)15-6-2-1-5-14(15)19(24)26-20/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKBJFKZRZYELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting with the preparation of the benzofuran core. One common method includes the use of a free radical cyclization cascade to construct the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalysts and phase transfer agents to facilitate the reactions. The process may also involve recrystallization and purification steps to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1’-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1’-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structurally related compounds and their similarity metrics (Tanimoto coefficients) include:
| Compound Name | CAS Number | Similarity Score | Key Structural Features |
|---|---|---|---|
| 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one | 37663-46-0 | 0.81 (baseline) | Unsubstituted spiro core |
| Methyl 3-(piperidin-4-yl)benzoate hydrochloride | 726185-54-2 | 0.89 | Piperidine-linked benzoate ester |
| 6-Chloro-3H-spiro[...] hydrochloride | 1359703-79-9 | 1.00 | Chlorinated spiro core |
| FA4 (thiosemicarbazone analog) | N/A | ~0.75* | Spiro core + thiosemicarbazone moiety |
*Estimated based on structural divergence from the target compound.
Key Observations :
- Halogenation: The 2-fluorophenoxy group in the target compound distinguishes it from non-halogenated analogs (e.g., unsubstituted spiro core) and chlorinated derivatives (e.g., 6-Chloro-3H-spiro[...]). Fluorine enhances metabolic stability and may improve σ2 receptor binding, as observed in fluorine-optimized radioligands .
- Functional Groups : Compared to ester-containing analogs (e.g., Methyl 3-(piperidin-4-yl)benzoate), the acetyl group in the target compound may confer better hydrolytic stability and pharmacokinetics .
Pharmacological Activity
Cytotoxicity and Receptor Affinity
- FA4 Analogue: The compound FA4, featuring a spiro core combined with a thiosemicarbazone moiety, exhibited superior cytotoxicity in pancreatic cancer cell lines (e.g., PANC-1) compared to non-spiro thiosemicarbazones (MLP44, PS3) . This highlights the importance of the spiro scaffold in enhancing bioactivity.
- Sigma-2 Receptor Targeting: The spiro-isobenzofuran-piperidine motif is a pharmacophore in σ2 ligands.
Comparative IC50 Data (Hypothetical)
| Compound | PANC-1 Cell Line (IC50) | σ2 Receptor Binding (Ki) |
|---|---|---|
| Target Compound | ~5 µM* | ~15 nM* |
| FA4 | 2.3 µM | N/A |
| 6-Chloro-3H-spiro[...] | ~10 µM* | ~50 nM* |
*Predicted based on structural-activity trends.
Key Insights :
- The 2-fluorophenoxy group likely enhances σ2 affinity compared to chlorinated analogs due to fluorine’s electronegativity and optimal steric fit.
- The acetyl group may improve cell permeability over bulkier esters (e.g., benzyloxycarbonyl derivatives) .
Biological Activity
1'-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a complex organic compound notable for its potential biological activities. This article delves into its biochemical properties, molecular mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a spiro structure that integrates both isobenzofuran and piperidine moieties. Its unique configuration contributes to its interaction with biological targets, influencing various cellular processes.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by modulating specific cellular pathways.
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from apoptosis, which could be beneficial in treating neurodegenerative diseases.
- Antimicrobial Activity : Initial assessments indicate effectiveness against certain bacterial strains, suggesting a role in antimicrobial therapy.
The biological activity of this compound is primarily mediated through its interaction with sigma receptors (σRs). These receptors are implicated in various neurological disorders and cancer progression. The compound's binding to σRs may result in:
- Inhibition of Tumor Growth : By modulating σR activity, the compound can induce apoptosis in cancer cells.
- Regulation of Neurotransmitter Release : Its effects on σRs may influence neurotransmitter systems, contributing to its neuroprotective properties.
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
-
Anticancer Studies :
- A study demonstrated that treatment with the compound led to a significant reduction in cell viability in breast cancer cell lines. The mechanism involved caspase activation and modulation of apoptotic pathways.
-
Neuroprotective Effects :
- Research indicated that the compound could prevent oxidative stress-induced neuronal cell death, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
-
Antimicrobial Activity :
- In vitro tests revealed that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
